molecular formula C7H16Cl2N2O2 B13342325 Methyl 1,4-diazepane-6-carboxylate dihydrochloride

Methyl 1,4-diazepane-6-carboxylate dihydrochloride

Cat. No.: B13342325
M. Wt: 231.12 g/mol
InChI Key: AYMHYBHXSUHOQT-UHFFFAOYSA-N
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Description

Methyl 1,4-diazepane-6-carboxylate dihydrochloride is a chemical compound with the molecular formula C7H14N2O2.2ClH. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-diazepane-6-carboxylate dihydrochloride typically involves the reaction of diazepane derivatives with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-diazepane-6-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl 1,4-diazepane-6-carboxylate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,4-diazepane-6-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Methyl 1,4-diazepane-6-carboxylate dihydrochloride can be compared with other similar compounds, such as:

    Methyl 1,4-diazepane-5-carboxylate dihydrochloride: Similar structure but with a different position of the carboxylate group.

    Methyl 1,4-diazepane-2-carboxylate dihydrochloride: Another structural isomer with the carboxylate group at the 2-position.

    1-Methyl-1,4-diazepane: Lacks the carboxylate group, resulting in different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

IUPAC Name

methyl 1,4-diazepane-6-carboxylate;dihydrochloride

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-4-8-2-3-9-5-6;;/h6,8-9H,2-5H2,1H3;2*1H

InChI Key

AYMHYBHXSUHOQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCNC1.Cl.Cl

Origin of Product

United States

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